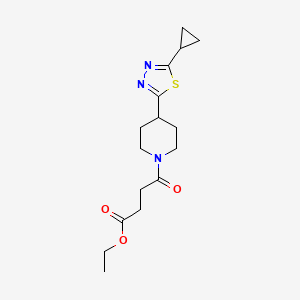

Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine core linked to a 1,3,4-thiadiazole moiety via a 4-oxobutanoate ester. The 1,3,4-thiadiazole ring incorporates a cyclopropyl substituent at the 5-position, conferring steric and electronic uniqueness.

Properties

IUPAC Name |

ethyl 4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-2-22-14(21)6-5-13(20)19-9-7-12(8-10-19)16-18-17-15(23-16)11-3-4-11/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGUVDMZFKXOML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and effects based on available literature.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of 5-cyclopropyl-1,3,4-thiadiazole with piperidine derivatives and subsequent modifications to introduce the ethyl and oxobutanoate groups. The general synthetic route includes:

- Formation of Thiadiazole Derivative : The starting material, 5-cyclopropyl-1,3,4-thiadiazole, is reacted with appropriate piperidine derivatives.

- Alkylation : Ethyl groups are introduced via alkylation reactions.

- Final Coupling : The oxobutanoate moiety is appended to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, leading to diverse pharmacological effects.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiadiazole derivatives similar to this compound. For instance:

- In vitro Studies : Compounds containing the thiadiazole structure have shown moderate to potent antifungal activity against several phytopathogenic strains. One study reported inhibitory rates ranging from 67% to 89% against various fungi at a concentration of 50 μg/mL .

| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| 4b | Physalospora piricola | 67 | 16.33 |

| Colletotrichum orbiculare | 89 | 18.06 |

Other Biological Activities

In addition to antifungal properties, compounds related to thiadiazoles have been investigated for their potential in other areas:

- Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against a range of pathogens.

- Cytotoxicity : Preliminary cytotoxicity assays indicate varying degrees of toxicity towards cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological implications of thiadiazole compounds:

- Study on Antifungal Properties : A recent investigation into L-carvone-based thiadiazole-amide derivatives demonstrated that modifications in the thiadiazole structure could enhance antifungal activity significantly . The study concluded that specific substitutions could lead to improved efficacy against resistant strains.

- Mechanistic Insights : Research has indicated that these compounds may inhibit key metabolic pathways in fungi, such as succinate dehydrogenase (SDH), which is crucial for energy production . This inhibition leads to reduced fungal growth and viability.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development into therapeutic agents. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further exploration.

Comparison with Similar Compounds

Research Implications and Gaps

- Bioisosteric Potential: The thiadiazole group in the target compound could serve as a bioisostere for oxadiazole or pyridazine, offering improved target engagement .

- Unstudied Activities : While oxadiazole derivatives show antibacterial and enzyme inhibitory effects, the biological profile of the thiadiazole-piperidine hybrid remains unvalidated.

- Synthetic Feasibility : ’s methodology for oxadiazole synthesis could be adapted for thiadiazole derivatives using thiocarbonyl reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.